2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile
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Description
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile is a useful research compound. Its molecular formula is C15H10N4O3S and its molecular weight is 326.33. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Compounds related to benzimidazole derivatives have been synthesized for pharmacological studies, particularly as antihypertensive agents. These include various synthesized Schiff bases and imides showing significant α-blocking activity with low toxicity, indicating potential in medical research for developing new antihypertensive drugs (Abdel-Wahab et al., 2008).
Material Science and Catalysis
- Nickel(II) heterocyclic carbene complexes have been investigated for their catalytic applications, including olefin dimerization. These complexes, featuring carbene ligands similar to the structural motifs of the query compound, demonstrate the potential of such molecules in facilitating industrially relevant chemical reactions (McGuinness et al., 2002).
Luminescence and Sensing Properties
- Research on co-crystals involving bis(benzimidazole) derivatives with aromatic dicarboxylic acids has shown that these structures can be used in developing materials with specific luminescence sensing properties. This application is significant in designing new materials for sensors and other devices requiring luminescent properties (Wu et al., 2020).
properties
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c1-18-11-5-3-2-4-10(11)17-15(18)9(8-16)14(20)12-6-7-13(23-12)19(21)22/h2-7,20H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKZOUDOCRETB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)[N+](=O)[O-])O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(S3)[N+](=O)[O-])/O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile |
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